molecular formula C7H3BrClN B036133 2-Bromo-5-chlorobenzonitrile CAS No. 57381-37-0

2-Bromo-5-chlorobenzonitrile

Cat. No.: B036133
CAS No.: 57381-37-0
M. Wt: 216.46 g/mol
InChI Key: CTSHRMBLMKPDAG-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-chlorobenzonitrile typically involves the bromination of 2-chlorobenzonitrile. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Handling: Large quantities of 2-chlorobenzonitrile and bromination reagents are handled in industrial reactors.

    Reaction Control: The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize yield and purity.

    Purification: The crude product is purified using techniques like recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst is used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Substitution Products: Various substituted benzonitriles.

    Reduction Products: Corresponding amines.

    Oxidation Products: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-5-chlorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzonitrile depends on its specific application

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

2-Bromo-5-chlorobenzonitrile can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHRMBLMKPDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438219
Record name 2-Bromo-5-chlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-37-0
Record name 2-Bromo-5-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorobenzonitrile
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